Product packaging for 3,7,12-Trihydroxy-7-methylcholanoic acid(Cat. No.:CAS No. 102362-49-2)

3,7,12-Trihydroxy-7-methylcholanoic acid

Katalognummer: B1205436
CAS-Nummer: 102362-49-2
Molekulargewicht: 422.6 g/mol
InChI-Schlüssel: YSLVYCWXAPPBIQ-HQQQGJIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Contextualization within the Bile Acidome and Steroid Metabolism Research

The bile acidome represents the complete collection of bile acid species found within a biological system. These molecules are not merely digestive detergents for dietary fats but are now recognized as crucial signaling molecules and metabolic regulators. nih.govnih.gov Bile acids are steroidal compounds synthesized from cholesterol in the liver, making their formation a primary pathway for cholesterol catabolism and elimination from the body. youtube.comrarediseases.orgyoutube.com The conversion of cholesterol involves numerous enzymatic steps that modify the steroid nucleus and shorten the side chain, resulting in the 24-carbon scaffold of cholanoic acid. nih.gov

In humans, the liver produces two main primary bile acids: cholic acid (a trihydroxy bile acid) and chenodeoxycholic acid (a dihydroxy bile acid). nih.govyoutube.comwikipedia.org These are then typically conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to increase their water solubility before being secreted into the bile. nih.govtaylorandfrancis.com Upon reaching the intestine, a significant portion of these primary bile acids are modified by the gut microbiota through processes like deconjugation and dehydroxylation. This bacterial action creates secondary bile acids, such as deoxycholic acid (from cholic acid) and lithocholic acid (from chenodeoxycholic acid). youtube.comtaylorandfrancis.com

The entire pool of primary, secondary, and conjugated bile acids circulates between the liver and intestine (the enterohepatic circulation), acting as ligands for various receptors, most notably the nuclear farnesoid X receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5 (also known as GPBAR1). nih.govnih.govmdpi.com Through these receptors, bile acids regulate their own synthesis and transport and influence a wide array of metabolic processes, including glucose, lipid, and energy homeostasis. nih.govnih.govnih.gov

Within this complex metabolic network, atypical bile acids are compounds that deviate from the common structures. These can arise from inborn errors of metabolism, where genetic defects in synthetic enzymes lead to the production of unusual and often hepatotoxic intermediates. rarediseases.orgcincinnatichildrens.orgmirumpharma.com Alternatively, atypical bile acids like 3,7,12-Trihydroxy-7-methylcholanoic acid can be synthesized chemically for research purposes. nih.gov The introduction of a methyl group at the 7-position, as in the title compound, creates a molecule that is structurally similar to cholic acid but is designed to resist the 7-dehydroxylation process carried out by intestinal bacteria. nih.govnih.gov This resistance allows researchers to investigate the physiological effects of a primary bile acid that is not converted into its secondary form, thereby helping to disentangle their distinct signaling roles.

Table 1: Comparison of Common Human Bile Acids and a Synthetic Derivative

Compound Name Type Hydroxyl Groups (Positions) Key Structural Feature Receptor Activity (Example)
Cholic Acid Primary 3α, 7α, 12α Trihydroxy-5β-cholan-24-oic acid scaffold FXR Agonist nih.gov
Chenodeoxycholic Acid Primary 3α, 7α Dihydroxy-5β-cholan-24-oic acid scaffold Potent FXR Agonist nih.gov
Deoxycholic Acid Secondary 3α, 12α Product of cholic acid 7-dehydroxylation FXR Agonist youtube.com
Lithocholic Acid Secondary Product of chenodeoxycholic acid 7-dehydroxylation TGR5 Agonist mdpi.com
This compound Atypical (Synthetic) 3, 7, 12 7-methyl group prevents 7-dehydroxylation Preserved in enterohepatic circulation nih.gov

Historical Perspective of Cholanoic Acid Research and Derivatives

The scientific investigation of bile acids dates back more than 150 years. nih.gov A pivotal moment occurred in 1848 when Strecker first isolated cholic acid from ox bile and determined its correct empirical formula. nih.govnih.gov This discovery was followed by the identification of other bile acids from various species. nih.gov For decades, research focused on the chemical structures and digestive functions of these compounds. A major breakthrough came in the 1920s and 1930s when the fundamental four-ring steroid structure was proposed and later confirmed, linking bile acids to cholesterol and other steroids. nih.govnih.gov

The proof that cholesterol is the precursor to bile acids had to wait for the advent of isotopic labeling techniques in biochemistry. nih.gov Studies using deuterium-labeled cholesterol definitively established this metabolic link. nih.gov The subsequent decades were marked by arduous research to delineate the complex enzymatic pathways of bile acid synthesis. nih.gov The development of analytical methods like gas chromatography and mass spectrometry was instrumental in accelerating research, allowing for the precise measurement and identification of different bile acids and their metabolites. nih.govnih.gov

As the understanding of bile acid chemistry grew, so did interest in their derivatives. In the 1930s, deoxycholic acid gained commercial importance as a starting material for the synthesis of cortisone. nih.gov Later, in the 1970s, a resurgence of interest in bile acids was sparked by the discovery that oral administration of chenodeoxycholic acid could dissolve cholesterol gallstones, which led to the large-scale synthesis of this bile acid for the first time. nih.gov This spurred the chemical synthesis of numerous other bile acid analogs and derivatives designed for therapeutic purposes or as investigative tools. nih.gov The synthesis of this compound is a direct result of this legacy, created to explore specific aspects of bile acid metabolism, such as the impact of bacterial modification. nih.gov

Table 2: Key Milestones in Cholanoic Acid Research

Year/Period Discovery or Development Significance
1848 Isolation and characterization of cholic acid by Strecker. nih.govnih.gov Marked the beginning of bile acid chemistry. nih.gov
1920s-1930s Elucidation of the four-ring steroid nucleus structure. nih.govnih.gov Revealed the structural relationship between bile acids and cholesterol. nih.gov
~1943 Isotopic labeling studies confirm cholesterol as the precursor of bile acids. nih.gov Provided definitive proof of the biosynthetic origin of bile acids. nih.gov
1950s-1960s Development of gas chromatography and mass spectrometry for bile acid analysis. nih.govnih.gov Enabled precise quantification and identification of bile acid profiles. nih.gov
1970s Discovery of chenodeoxycholic acid's ability to dissolve cholesterol gallstones. nih.gov Spurred large-scale synthesis and therapeutic interest in bile acids. nih.gov
1990s-Present Identification of bile acids as ligands for nuclear receptors (e.g., FXR). nih.govnih.gov Revolutionized the understanding of bile acids as metabolic signaling hormones. nih.gov

Significance of Atypical Bile Acid Derivatives in Biological Inquiry

Atypical bile acids are those that differ in structure from the common primary and secondary bile acids. They can be found in small amounts in biological fluids, often accumulating as a result of cholestasis (impaired bile flow) or specific inborn errors of bile acid synthesis. cincinnatichildrens.orgnih.gov In these pathological conditions, the failure of specific enzymes leads to the buildup of intermediary metabolites that are not normally present in significant concentrations. rarediseases.orgcincinnatichildrens.org The study of these naturally occurring atypical bile acids is crucial for diagnosing these genetic disorders. cincinnatichildrens.org

Synthetically created atypical bile acid derivatives, such as this compound, serve a different but equally important role as tools for biological inquiry. semanticscholar.org By systematically modifying the core cholanoic acid structure, researchers can create molecules with specific properties to probe the intricacies of bile acid physiology and pharmacology.

The key feature of this compound is the addition of a methyl group at the C7 position. nih.gov This modification is specifically designed to block the 7α-dehydroxylation reaction performed by certain gut bacteria, a critical step in the formation of secondary bile acids. nih.govnih.gov Research in hamsters has demonstrated that the 7β-methyl analog of cholic acid is resistant to this bacterial action and is preserved within the enterohepatic circulation. nih.gov This allows scientists to study the direct effects of a trihydroxy bile acid that persists in the system, without the confounding influence of its conversion to the more hydrophobic and potentially more toxic secondary bile acid, deoxycholic acid. youtube.comnih.gov Such tools are invaluable for isolating the specific signaling pathways and physiological effects of primary versus secondary bile acids, contributing to a deeper understanding of the gut-liver axis and metabolic regulation. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42O5 B1205436 3,7,12-Trihydroxy-7-methylcholanoic acid CAS No. 102362-49-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-7,10,13-trimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O5/c1-14(5-8-21(28)29)17-6-7-18-22-19(12-20(27)25(17,18)4)23(2)10-9-16(26)11-15(23)13-24(22,3)30/h14-20,22,26-27,30H,5-13H2,1-4H3,(H,28,29)/t14-,15+,16-,17-,18+,19?,20+,22+,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLVYCWXAPPBIQ-HQQQGJIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](CC3[C@H]2[C@](C[C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20907401
Record name 3,7,12-Trihydroxy-7-methylcholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102362-49-2
Record name 3,7,12-Trihydroxy-7-methylcholanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102362492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,12-Trihydroxy-7-methylcholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

**occurrence, Distribution, and Comparative Biochemical Landscape of 3,7,12 Trihydroxy 7 Methylcholanoic Acid**

Natural Occurrence and Biological Sources

Current scientific literature indicates that 3,7,12-Trihydroxy-7-methylcholanoic acid is a synthetic bile acid analog, also known as 7-methyl-cholic acid. There is no evidence to suggest that it occurs naturally in any biological system, including specific organisms, tissues, or through microbial origins. Its existence is the result of chemical synthesis for research purposes, primarily to investigate the structure-function relationships of bile acids and to develop novel therapeutic agents. nih.gov

The synthesis of 3α,7α,12α-trihydroxy-7β-methyl-5β-cholanoic acid (an epimer of 7-methyl-cholic acid) and related 7-methylated bile acids has been described in detail. These synthetic processes typically start with a naturally occurring bile acid, such as deoxycholic acid, and involve multiple chemical steps to introduce a methyl group at the C-7 position of the steroid nucleus. nih.gov This modification is of particular interest because the C-7 position is a primary site for metabolism by intestinal bacteria.

As a synthetic compound, this compound is not endogenously present and therefore not detected in the natural bile acid pools of vertebrates or invertebrates. However, when administered experimentally to animals such as hamsters and prairie dogs, its 7β-methyl analog becomes a major constituent of the biliary bile acids. nih.govfrontiersin.org Studies have shown that after administration, these synthetic 7-methylated bile acids are absorbed, conjugated with amino acids like glycine (B1666218) in the liver, and secreted into the bile, entering the enterohepatic circulation. frontiersin.org

One of the key findings from these studies is that the presence of the methyl group at the C-7 position makes the compound resistant to 7-dehydroxylation by gut bacteria. nih.govfrontiersin.org This is a significant deviation from the metabolism of its natural counterpart, cholic acid, which is readily converted to deoxycholic acid by intestinal microbes.

In the absence of external administration, this compound is not identified in the tissue metabolomes or biological fluids of any known organism. Its detection in samples such as blood, bile, or feces is solely a consequence of its introduction for experimental study. nih.govfrontiersin.org

Advanced analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the standard methods used for the separation and identification of various bile acids in biological samples. scispace.com These methods would be capable of detecting and quantifying this compound if it were present. However, metabolomic and clinical analyses of biological fluids such as human bile, serum, and urine have identified a wide array of natural bile acids, including various trihydroxycholanoic acid isomers, but not the 7-methylated form. youtube.com

Comparative Biochemical Analysis of this compound Across Species

A comparative biochemical analysis of this compound is centered on its identity as a synthetic analog of the naturally occurring primary bile acid, cholic acid. This comparison illuminates the evolutionary landscape of bile acid structure and function.

The parent compound, cholic acid, is one of the two major primary bile acids synthesized from cholesterol in the liver of most mammals and many other vertebrates. news-medical.net The distribution of cholic acid and other C24 bile acids is widespread across the evolutionary tree of vertebrates. However, the specific types and ratios of bile acids can vary significantly between species, reflecting evolutionary adaptation. For instance, in humans, cholic acid and chenodeoxycholic acid are the predominant primary bile acids, while in rodents, muricholic acids are also abundant. news-medical.net

The evolutionary pathway of bile acids generally shows a transition from C27 bile alcohols in more ancient vertebrate lineages to C24 bile acids in more recently evolved species. The hydroxylation pattern of the steroid nucleus is also a key feature of bile acid diversity, with hydroxyl groups commonly found at the C-3, C-7, and C-12 positions. The methylation of the bile acid nucleus, as seen in the synthetic this compound, is not a known natural evolutionary modification.

The structure of this compound is homologous to cholic acid, with the key point of divergence being the substitution of a hydrogen atom with a methyl group at the C-7 position. This seemingly small modification has significant biochemical implications that underscore principles of bile acid evolution and function.

Natural bile acids have evolved to interact with specific host enzymes and receptors, as well as with the metabolic machinery of the gut microbiota. The 7α-hydroxyl group of primary bile acids like cholic acid is a key target for bacterial enzymes that perform 7-dehydroxylation, a critical step in the formation of secondary bile acids. frontiersin.org The synthesis of 7-methyl-cholic acid, which is resistant to this bacterial action, represents a man-made structural divergence designed to create a more stable molecule for potential therapeutic applications. frontiersin.org This resistance to bacterial metabolism means that, unlike natural primary bile acids, its structure is preserved during its transit through the gut, preventing the formation of a corresponding secondary bile acid. nih.govfrontiersin.org

Data Tables

Table 1: Comparison of Related Natural and Synthetic Bile Acids

Compound NameChemical FormulaMolar Mass ( g/mol )Natural OccurrenceKey Structural Features
Cholic acidC24H40O5408.57Widespread in vertebrates news-medical.net3α, 7α, 12α-trihydroxy
Deoxycholic acidC24H40O4392.57Secondary bile acid in many species3α, 12α-dihydroxy
This compoundC25H42O5422.6Synthetic analog nih.gov3, 7, 12-trihydroxy, 7-methyl

Table 2: Phylogenetic Distribution of Key C24 Trihydroxy Bile Acids

Bile AcidRepresentative Species/GroupsTypical LocationReference
Cholic AcidHumans, most mammals, amphibians, reptiles, fishLiver (primary), Bile news-medical.net
Ursodeoxycholic AcidBears, trace amounts in humansLiver (primary in bears), Bile youtube.com
3α,7β,12α-Trihydroxycholanic acidHumans (trace amounts)Bile youtube.com

**biosynthetic and Metabolic Pathways of 3,7,12 Trihydroxy 7 Methylcholanoic Acid**

Proposed Precursor Identification and Initial Biosynthetic Steps

The biosynthesis of the foundational cholic acid structure begins with cholesterol in the liver, proceeding primarily through the "classic" or "neutral" pathway, which accounts for the vast majority of bile acid production. frontiersin.orgyoutube.com The chemical synthesis of 3,7,12-Trihydroxy-7-methylcholanoic acid, however, utilizes a downstream derivative of cholic acid as its starting material. nih.gov

The initial steps in the natural biosynthesis of the cholic acid backbone involve significant modifications to both the steroid nucleus and the aliphatic side chain of cholesterol. frontiersin.org The precursor for the chemical synthesis of the methylated analog is 3α,12α-dihydroxy-7-oxo-5β-cholanoic acid. nih.gov This starting material is subjected to a Grignard reaction using methyl magnesium iodide (CH₃MgI) to introduce the methyl group at the 7-keto position, yielding the final product. nih.gov

The natural formation of the cholic acid scaffold from cholesterol is a multi-step enzymatic process involving several key hydroxylations and stereochemical changes to the steroid core. wikipedia.org

7α-Hydroxylation: The first and rate-limiting step is the hydroxylation of cholesterol at the 7α-position, catalyzed by the microsomal enzyme Cholesterol 7α-hydroxylase (CYP7A1), to form 7α-hydroxycholesterol. frontiersin.orgimrpress.com

Steroid Nucleus Modification: The 3β-hydroxyl group of 7α-hydroxycholesterol is then oxidized and isomerized to a 3-oxo-Δ⁴ intermediate by 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7). frontiersin.orgnih.gov Subsequently, the double bond at Δ⁴ is reduced by Δ⁴-3-oxosteroid-5β-reductase (AKR1D1), which establishes the characteristic cis-orientation of the A and B rings found in most human bile acids. frontiersin.orgnih.gov

12α-Hydroxylation: To produce cholic acid specifically, an additional hydroxylation occurs at the 12α-position. This reaction is catalyzed by the microsomal enzyme sterol 12α-hydroxylase (CYP8B1) and acts on intermediates downstream of 7α-hydroxycholesterol. nih.govnih.gov This step is a critical branch point, as its absence leads to the synthesis of chenodeoxycholic acid instead. nih.gov

Parallel to the modifications of the steroid nucleus, the flexible C₈ aliphatic side chain of cholesterol must be shortened to the C₅ carboxylic acid side chain of cholic acid. This process is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates the terminal methyl groups of the cholesterol side chain. imrpress.comnih.gov This oxidation is a prerequisite for the subsequent shortening of the side chain by three carbons via a peroxisomal β-oxidation-like process, ultimately forming the 24-oic acid characteristic of cholic acid. frontiersin.orgyoutube.comnih.gov

Enzymatic Transformations in the Formation of this compound

While the formation of the parent cholic acid structure is entirely mediated by a cascade of enzymatic reactions, the introduction of the methyl group at the C7 position to create this compound is achieved through chemical synthesis rather than a known enzymatic transformation. nih.gov The enzymatic machinery of the liver is responsible for creating the necessary 3α,7α,12α-trihydroxy cholanoic acid backbone from cholesterol.

Enzymes in Cholic Acid Biosynthesis

Table 1: Key Enzymes in the Biosynthesis of the Cholic Acid Backbone

EnzymeCellular LocationPrimary Function
Cholesterol 7α-hydroxylase (CYP7A1)Endoplasmic Reticulum (Microsomal)Catalyzes the rate-limiting 7α-hydroxylation of cholesterol. frontiersin.orgimrpress.com
3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7)Endoplasmic Reticulum (Microsomal)Converts the 3β-hydroxyl group to a 3-oxo intermediate. frontiersin.orgnih.gov
Δ⁴-3-oxosteroid-5β-reductase (AKR1D1)CytosolReduces the Δ⁴ double bond, creating the 5β-steroid nucleus configuration (cis A/B rings). frontiersin.org
Sterol 12α-hydroxylase (CYP8B1)Endoplasmic Reticulum (Microsomal)Catalyzes 12α-hydroxylation, directing synthesis towards cholic acid. nih.govnih.gov
Sterol 27-hydroxylase (CYP27A1)MitochondriaInitiates the oxidation and subsequent shortening of the cholesterol side chain. imrpress.comnih.gov

The biosynthesis of the cholic acid backbone is dependent on a series of highly specific hydroxylases and isomerizing enzymes.

Hydroxylases : The key hydroxylases are members of the cytochrome P450 (CYP) superfamily. CYP7A1 is the primary, rate-limiting enzyme of the classic pathway. frontiersin.orgCYP8B1 acts as a crucial determinant, directing metabolic flow toward cholic acid synthesis. nih.gov The mitochondrial enzyme CYP27A1 is essential for initiating side-chain catabolism, a process that also occurs in an "alternative" or "acidic" pathway of bile acid synthesis where it can act on cholesterol before nuclear modifications. wikipedia.orgnih.gov

Isomerases : The conversion of the 3-hydroxyl group from the β-configuration in cholesterol to the α-configuration in the final bile acid is a critical isomerization event. wikipedia.org This is not accomplished by a single isomerase but through a sequence of oxidation and reduction reactions, involving enzymes such as HSD3B7 and a subsequent 3α-hydroxysteroid dehydrogenase which reduces the 3-keto group to a 3α-hydroxyl group. frontiersin.org

The expression of the genes encoding these biosynthetic enzymes is tightly controlled to maintain bile acid homeostasis. The regulation is complex, involving a network of nuclear hormone receptors and transcription factors, primarily in response to the concentration of bile acids returning to the liver via the enterohepatic circulation. elsevierpure.comnih.gov

FXR-SHP Pathway : The nuclear farnesoid X receptor (FXR) acts as a bile acid sensor. nih.govoup.com When activated by binding to bile acids in the liver, FXR induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor. nih.govnih.gov SHP then inhibits the activity of key transcription factors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for the transcription of the CYP7A1 gene. nih.gov This negative feedback loop effectively shuts down bile acid synthesis when levels are high.

Intestinal FGF19 Signaling : A second major regulatory axis originates in the intestine. Here, bile acids also activate FXR, which stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19 in humans). nih.gov FGF19 travels through the portal blood to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes, initiating a signaling cascade that strongly represses the transcription of CYP7A1. youtube.comnih.gov

Regulators of Bile Acid Synthesis

Table 2: Key Regulators of Bile Acid Synthesis

RegulatorTypeRole in Regulation
Farnesoid X Receptor (FXR)Nuclear ReceptorActs as a sensor for bile acids in the liver and intestine. nih.govoup.com
Small Heterodimer Partner (SHP)Transcriptional RepressorInduced by FXR in the liver; inhibits transcription of CYP7A1 by repressing HNF4α and LRH-1. nih.govnih.gov
Hepatocyte Nuclear Factor 4α (HNF4α)Transcription FactorPromotes the transcription of CYP7A1; its activity is inhibited by SHP. nih.gov
Fibroblast Growth Factor 19 (FGF19)Hormone (enterokine)Induced by FXR in the intestine; travels to the liver to suppress CYP7A1 expression via FGFR4 signaling. youtube.comnih.gov

Post-Synthetic Metabolic Fates and Biotransformations of this compound

Once formed, synthetic bile acid analogs like this compound undergo metabolic processing. A key feature of this analog is its designed resistance to a major metabolic pathway for natural primary bile acids. The methyl group at the C7 position sterically hinders the action of bacterial 7α-dehydroxylase enzymes in the gut. nih.govnih.gov This enzyme is responsible for converting cholic acid and chenodeoxycholic acid into the secondary bile acids deoxycholic acid and lithocholic acid, respectively. youtube.com

Despite this resistance, studies in hamsters have shown that 7-methylated bile acid analogs are readily absorbed from the intestine and undergo significant biotransformation. nih.gov After oral administration of related 7-methyl dihydroxy bile acids, 25-35% was recovered unchanged in feces, while 65-75% consisted of metabolites. nih.gov

The primary biotransformations include:

Hydroxylation : The major metabolites observed were more polar than the parent compound, identified as trihydroxy-7-methyl compounds, indicating that additional hydroxylation is a key metabolic fate. nih.gov A study on a similar nor-C₂₃ analog confirmed that hydroxylation (at the 5β-position) was a major biotransformation. researchgate.net

Conjugation : Like natural bile acids, the methylated analogs are conjugated in the liver before being secreted into bile. Studies have identified conjugation with both taurine (B1682933) and glycine (B1666218). nih.gov Further studies on related compounds also show conjugation with sulfate (B86663) and glucuronide as metabolic pathways. researchgate.net

Metabolic Fates of 7-Methylated Bile Acid Analogs

Table 3: Metabolic Fates of 7-Methylated Bile Acid Analogs in Hamster Models

Metabolic ProcessObservation/FindingSource
Resistance to 7-dehydroxylationThe 7-methyl group prevents bacterial removal of the 7-hydroxyl group. nih.govnih.gov
Extent of Metabolism65-75% of an oral dose is metabolized into other compounds. nih.gov
HydroxylationThe main metabolites are more polar, suggesting the addition of hydroxyl groups. 5β-hydroxylation was specifically identified for a related analog. nih.govresearchgate.net
ConjugationAnalogs are conjugated with taurine and glycine before biliary excretion. Conjugation with sulfate and glucuronide is also observed. nih.govresearchgate.net

Conjugation Reactions (e.g., Glycine, Taurine, Sulfate, Glucuronide) and Derivative Formation

In the liver, bile acids are typically conjugated with amino acids like glycine or taurine to increase their water solubility and reduce their cytotoxicity before being secreted into bile. mdpi.com This process of amidation is a critical step in their biological function. While all bile acids in mice are conjugated with taurine, the ratio of taurine to glycine conjugation in humans is approximately 1:3, a difference attributed to the lower taurine pool in the human liver. nih.gov

Studies on 7-methyl-substituted bile acid analogs demonstrate that they undergo conjugation similar to endogenous bile acids. For instance, in hamsters, 7-methyl analogs of chenodeoxycholic acid were found to be conjugated with both glycine and taurine before biliary excretion. nih.gov Further research on a related compound, 3α,7α-dihydroxy-7β-methyl-24-nor-5β-cholan-23-oic acid (7-Me-norCDCA), showed that after administration, it was conjugated with taurine. researchgate.net

Beyond amidation, bile acids can also undergo sulfation and glucuronidation, which are important detoxification pathways that facilitate urinary and fecal excretion. nih.gov Glucuronidation, catalyzed by UGT enzymes, adds a hydrophilic glucuronide moiety to the bile acid. nih.gov The study on 7-Me-norCDCA revealed the formation of both sulfate and glucuronide conjugates, indicating that 7-methylated bile acids are substrates for these phase II metabolic enzymes. researchgate.net A significant portion of the administered 7-Me-norCDCA was found in bile as taurine, sulfate, or glucuronide conjugates. researchgate.net

Table 1: Conjugation Products of an Analog (7-Me-norCDCA) in Hamster Bile

Conjugate Type Percentage of Biliary Radioactivity (%)
Taurine Conjugate 13.7 ± 5.0
Sulfate Conjugate 10.3 ± 3.0
Glucuronide Conjugate 5.1 ± 1.7

Data derived from a study on the hepatic biotransformation of 3α,7α-dihydroxy-7β-methyl-24-nor-5β-cholan-23-oic acid (7-Me-norCDCA). researchgate.net

Microbial Biotransformations in Host-Microbe Symbiosis

The interaction between the host and the gut microbiota is a symbiotic relationship crucial for normal physiology, including the metabolism of bile acids. nih.govnih.gov Gut microbes produce a vast array of enzymes that transform primary bile acids, synthesized in the liver, into a diverse pool of secondary bile acids. nih.govnih.gov These transformations significantly alter the biological activity of the bile acids. nih.gov The initial and rate-limiting step in this intestinal metabolism is deconjugation, followed by reactions such as dehydroxylation, oxidation, and epimerization. nih.govnih.gov

Once conjugated bile acids reach the intestine, they are subject to deconjugation by bile salt hydrolases (BSHs), enzymes produced by a wide range of gut bacteria. nih.govwikipedia.org BSHs catalyze the hydrolysis of the amide bond, cleaving glycine or taurine from the steroid core. nih.gov This deconjugation is a critical gateway step, as subsequent microbial transformations, such as dehydroxylation, can only occur on unconjugated bile acids. nih.gov The activity of BSHs is therefore fundamental in shaping the composition of the intestinal bile acid pool and influencing host physiology. nih.govnih.gov

Following deconjugation, the steroid nucleus of bile acids can be modified by microbial enzymes. Key transformations include the oxidation and epimerization of hydroxyl groups at the C-3, C-7, and C-12 positions by hydroxysteroid dehydrogenases (HSDHs), and the removal of the 7α-hydroxyl group (7α-dehydroxylation). nih.govnih.gov The 7α-dehydroxylation is a quantitatively significant bacterial biotransformation that converts primary bile acids like cholic acid into secondary bile acids such as deoxycholic acid. nih.govimrpress.com

A defining feature of 7-methyl-substituted bile acids, including presumably this compound, is their resistance to bacterial 7-dehydroxylation. nih.govnih.gov The presence of the methyl group at the C-7 position sterically hinders the microbial enzymes responsible for this reaction. nih.govnih.gov This resistance prevents the conversion of 7-methylated primary bile acids into their corresponding secondary bile acids.

Conversely, microbial enzymes can also introduce hydroxyl groups. Studies on dihydroxy-7-methyl bile acid analogs showed that a significant portion was metabolized into more polar trihydroxy-7-methyl compounds, indicating that hydroxylation occurs in the gut. nih.gov Epimerization, the change in the stereochemical configuration of hydroxyl groups (e.g., from α to β), is another common microbial transformation catalyzed by HSDHs. nih.govnih.gov

Table 2: Comparison of Microbial Metabolism of Cholic Acid vs. Predicted Metabolism of its 7-Methyl Analog

Metabolic Reaction Cholic Acid This compound (Predicted)
Deconjugation Susceptible Susceptible
7α-Dehydroxylation Readily converted to Deoxycholic Acid imrpress.com Resistant to 7α-dehydroxylation nih.govnih.gov
Hydroxylation Minor pathway Can be formed from dihydroxy-7-methyl precursors nih.gov

| Epimerization | Susceptible at C-3, C-7, C-12 nih.govnih.gov | Likely susceptible to epimerization at C-3 and C-12 |

Enterohepatic Circulation and Systemic Distribution (mechanistic aspects)

Enterohepatic circulation is an efficient process that conserves the body's bile acid pool. nih.gov After facilitating digestion and absorption in the small intestine, the majority of bile acids (around 95%) are reabsorbed, primarily in the terminal ileum, and transported back to the liver via the portal vein. nih.gov In the liver, they are extracted from the blood by hepatocytes, reconjugated, and re-secreted into bile, ready for the next digestive cycle. mdpi.com

Studies involving 7-methylated bile acid analogs have shown that these compounds are readily absorbed from the intestine and efficiently participate in enterohepatic circulation. nih.gov After intestinal absorption, they travel to the liver, where they are taken up, biotransformed (e.g., conjugated), and actively secreted into the bile canaliculi. mdpi.comresearchgate.net The efficient hepatic extraction and biliary secretion of a 7-methyl nor-bile acid analog, with over 75% of an infused dose appearing in bile within 3 hours, confirms its integration into the enterohepatic pathway. researchgate.net This cycling between the liver and intestine allows the compound to be maintained within the host system for biological activity. nih.gov

**advanced Chemical Synthesis and Derivatization Strategies for 3,7,12 Trihydroxy 7 Methylcholanoic Acid and Its Analogues**

Total Synthesis Approaches and Methodological Advancements

The de novo or total synthesis of a complex steroidal molecule like 3,7,12-Trihydroxy-7-methylcholanoic acid is a formidable challenge in organic chemistry. It requires the precise assembly of the tetracyclic cholestane framework and the stereocontrolled installation of multiple functional groups. While the total synthesis of this specific 7-methyl derivative is not widely documented, the strategies employed for related natural bile acids, such as cholic acid and chenodeoxycholic acid, provide a blueprint for the methodologies that would be required.

Historically, steroid synthesis has been a field of significant innovation. Synthetic strategies are often categorized by the order in which the four rings (A, B, C, and D) are constructed, such as an 'ABC → ABCD' approach, where the D ring is formed onto a pre-existing tricyclic system. A key challenge is establishing the numerous stereocenters of the natural bile acid core. For this compound, this includes the carbon atoms at the ring junctions and those bearing the hydroxyl and methyl substituents.

The precise spatial orientation of the hydroxyl groups at positions C-3, C-7, and C-12, and the methyl group at C-7, is critical to the molecule's three-dimensional shape and function.

Hydroxyl Groups: In a total synthesis, the introduction of hydroxyl groups with the correct stereochemistry (typically α-orientation for C-3 and C-7, and C-12 in natural bile acids) is often achieved through stereoselective reduction of ketone precursors. The steric environment of the rigid steroid skeleton can direct hydride reagents to attack from the less hindered face, leading to the desired alcohol isomer. More advanced methods employ directing groups or chiral catalysts to achieve high levels of selectivity. Furthermore, biocatalytic approaches using engineered cytochrome P450 enzymes have shown remarkable regio- and stereoselectivity for hydroxylating steroid scaffolds at positions that are challenging to access through traditional chemical means, such as the C-7 position. researchgate.netorganic-chemistry.org

Methyl Group: The introduction of the C-7 methyl group alongside the C-7 hydroxyl group is a defining feature of the target molecule. This is typically accomplished via a nucleophilic addition to a 7-keto precursor. For instance, a Grignard reaction using methylmagnesium iodide (CH₃MgI) on a 3α,12α-dihydroxy-7-oxo-5β-cholanoic acid precursor attacks the carbonyl at C-7. nih.gov This reaction generates a tertiary alcohol, simultaneously installing both the methyl and hydroxyl groups at the C-7 position. However, the attack can occur from two faces of the carbonyl, leading to a mixture of two epimers: the 7α-hydroxy-7β-methyl and the 7β-hydroxy-7α-methyl derivatives, which require subsequent separation. nih.gov

The characteristic architecture of the bile acid skeleton is defined by the specific fusion of its four rings. The B, C, and D rings are typically trans-fused, creating a rigid and relatively flat plane. wikipedia.orgresearchgate.net In contrast, the junction between the A and B rings in most biologically relevant bile acids is cis-fused, which gives the molecule a distinctive "bent" shape. wikipedia.orgthemedicalbiochemistrypage.org This is referred to as the 5β-configuration.

Achieving this specific stereochemistry in a total synthesis is paramount. The stereochemical outcome of the ring junctions is determined during the key cyclization or hydrogenation steps that form the rings. For example, the catalytic hydrogenation of a precursor with a double bond at the A/B ring junction (e.g., at C-5) can be controlled by the choice of catalyst and reaction conditions to favor the delivery of hydrogen from one face, leading to the desired cis-fusion. The inherent rigidity of the steroid nucleus, once formed, prevents conformational ring-flips, locking in the established stereochemistry. wikipedia.orgscielo.org.mx

Semi-Synthetic Modification and Structural Analogue Generation from Precursors

The core strategy involves the selective chemical transformation of the existing functional groups. A key intermediate for the synthesis of the target molecule is 3α,12α-dihydroxy-7-oxo-5β-cholanoic acid (7-ketodeoxycholic acid). This is prepared by the selective oxidation of the C-7 hydroxyl group of cholic acid. The hydroxyl groups on the steroid nucleus exhibit different reactivities, with the C-7 hydroxyl being more susceptible to oxidation than those at C-3 and C-12 under certain conditions, for example using N-bromosuccinimide (NBS). researchgate.net Once the 7-keto group is in place, the C-7 methyl and hydroxyl groups can be introduced as described previously via a Grignard reaction. nih.gov

The hydroxyl groups and the carboxylic acid side chain are primary handles for derivatization to generate a diverse range of structural analogues.

C-7 and C-12 Positions: Starting from the 7-keto intermediate, a wide variety of alkyl or aryl groups can be introduced at C-7 using different Grignard or organolithium reagents. The hydroxyl groups at C-3, C-7, and C-12 can be selectively protected and deprotected to allow for specific modifications, such as esterification or etherification, at a single desired position.

Side Chain Modification: The C-24 carboxylic acid is a versatile anchor point for modification. It can be readily converted into esters, amides, or other functional groups. For instance, conjugation with amino acids like glycine (B1666218) or taurine (B1682933) is a common modification that mimics the natural metabolism of bile acids. researchgate.net More complex modifications can be achieved using multicomponent reactions.

Modern synthetic methodologies provide powerful tools for the rapid diversification of the bile acid scaffold.

"Click" Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click" chemistry, has been successfully applied to bile acid derivatization. organic-chemistry.org This reaction allows for the efficient and specific covalent linking of a bile acid molecule (modified to contain an azide or alkyne) to another molecule bearing the complementary functional group. This strategy has been used to attach bile acids to aromatic subunits, fluorescent tags, and other scaffolds to create complex architectures and molecular probes. wikipedia.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, has been effectively used to modify the side chain of bile acids. themedicalbiochemistrypage.org By starting with the bile acid's own carboxylic acid group (or a derivative), this reaction allows for the one-step assembly of complex peptide-like side chains, providing a rapid method for generating libraries of diverse analogues for screening purposes. wikipedia.org

Table 1: Key Synthetic Reactions for the Derivatization of Bile Acids
Reaction TypeBile Acid PrecursorKey ReagentsPrimary Product/ModificationReference
Selective OxidationCholic AcidN-Bromosuccinimide (NBS)Formation of 7-keto group (3α,12α-dihydroxy-7-oxo-5β-cholanoic acid) researchgate.net
Grignard Reaction3α,12α-dihydroxy-7-oxo-5β-cholanoic acidCH₃MgIIntroduction of C-7 methyl and C-7 hydroxyl groups nih.gov
"Click" Chemistry (CuAAC)Azide- or Alkyne-modified bile acidCu(I) catalyst, complementary alkyne or azideFormation of 1,2,3-triazole linkage to other molecules wikipedia.org
Ugi Four-Component ReactionBile acid with carboxylic acid side chainAldehyde, Amine, IsocyanideFormation of complex α-acylamino amide side chains wikipedia.org

Preparation of this compound Derivatives for Research Tools

Derivatives of bile acids are invaluable as chemical tools for studying biological processes, such as bile acid transport and receptor interactions. The synthesis of specifically labeled analogues allows for their detection and visualization in complex biological systems.

Fluorescent Derivatives: Fluorescent probes are created by covalently attaching a fluorophore (a fluorescent dye) to the bile acid scaffold. A common strategy is to modify the side chain with a dye like 7-nitrobenz-2-oxa-1,3-diazole (NBD). For example, the fluorescent derivative N-(24-[7-(4-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole)]amino-3α,7α,12α-trihydroxy-27-nor-5β-cholestan-26-oyl)-2'-aminoethanesulfonate (tauro-nor-THCA-24-DBD) has been synthesized and used to study the activity of key hepatic transport proteins like the Bile Salt Export Pump (BSEP) using confocal imaging.

"Clickable" Analogues: To overcome the potential issue of a bulky fluorescent tag altering the biological activity of the bile acid, a two-step "bioorthogonal" labeling strategy can be used. In this approach, a small, non-perturbing functional group, such as an alkyne, is incorporated into the bile acid structure. These "clickable" bile acids can be administered to cells or organisms. After they have been taken up and localized, a fluorescent reporter molecule containing a complementary azide group is added. The two are then linked in situ via the highly specific CuAAC click reaction, allowing for visualization of the bile acid's distribution at the cellular level without the interference of a large tag during the initial transport process. nih.gov

Table 2: Examples of Bile Acid-Based Research Tools
Derivative TypeSynthetic StrategyExample MoietyApplicationReference
Fluorescent ProbeSide-chain amidation with a fluorescent dyeNBD (Nitrobenzoxadiazole) or DBD (Dimethylaminosulfonyl-benzoxadiazole)Real-time imaging of hepatic transport and cellular uptake
"Clickable" AnalogueIncorporation of a terminal alkyne or azide groupAlkyneTwo-step bioorthogonal labeling to visualize cellular distribution nih.gov
Affinity ResinImmobilization onto a solid support (e.g., Sepharose)-Purification of bile acid binding proteins and receptorsN/A

Synthesis of Fluorescently Tagged or Biotinylated Probes

The development of fluorescently tagged or biotinylated probes of this compound is essential for a variety of in vitro and in vivo applications, including cellular uptake studies, protein binding assays, and visualization of its distribution in biological systems. The synthetic strategies for creating these probes typically involve the covalent attachment of a fluorophore or a biotin moiety to the bile acid scaffold, often through its carboxylic acid side chain.

Fluorescently Tagged Probes:

The synthesis of fluorescently labeled bile acid derivatives often involves the conjugation of the bile acid with a suitable fluorophore. nih.gov Common fluorophores include nitrobenzoxadiazole (NBD), dansyl chloride, and fluorescein isothiocyanate (FITC). explorationpub.comresearchgate.netnih.gov The general approach involves activating the carboxylic acid of this compound, followed by coupling with an amino-functionalized fluorophore.

A representative synthetic route for a fluorescently tagged probe of this compound would involve the following steps:

Protection of Hydroxyl Groups: To ensure selective reaction at the carboxylic acid, the hydroxyl groups at positions 3, 7, and 12 may require protection using standard protecting groups for alcohols.

Activation of the Carboxylic Acid: The carboxylic acid at C-24 is activated to facilitate amide bond formation. Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

Coupling with an Amino-Functionalized Fluorophore: The activated bile acid is then reacted with an amino-containing fluorophore, such as N-(aminoethyl)-4-nitrobenzo-2-oxa-1,3-diazole (NBD-AE) or a lysine-fluorescein conjugate. nih.gov

Deprotection: The protecting groups on the hydroxyls are removed to yield the final fluorescently tagged probe.

Interactive Data Table: Examples of Fluorophores for Bile Acid Labeling

Fluorophore Excitation (nm) Emission (nm) Linkage Chemistry
NBD (Nitrobenzoxadiazole) ~465 ~535 Amide bond formation with amino-NBD derivatives. explorationpub.com
Dansyl Chloride ~335 ~518 Sulfonamide bond formation with amino-functionalized bile acids. researchgate.net
Fluorescein Isothiocyanate (FITC) ~495 ~519 Thiourea bond formation with amino-functionalized bile acids. nih.gov
Near-Infrared (NIR) Dyes >650 >700 Click chemistry (e.g., with azide-functionalized bile acids). acs.org

Biotinylated Probes:

Biotinylation is a powerful technique for studying protein-ligand interactions due to the high-affinity interaction between biotin and avidin or streptavidin. wikipedia.org The synthesis of biotinylated this compound probes follows a similar strategy to that of fluorescent probes, where the carboxylic acid side chain is the primary site for modification.

A general synthetic scheme for a biotinylated probe would be:

Activation of the Carboxylic Acid: Similar to the synthesis of fluorescent probes, the carboxylic acid of the bile acid is activated.

Coupling with a Biotin Linker: The activated bile acid is reacted with a biotin derivative containing a reactive amine group, often with a spacer arm (e.g., an oligoethylene glycol chain) to minimize steric hindrance. rsc.org This can be achieved using reagents like biotin-PEG-amine.

The resulting biotinylated probe can be used in pull-down assays to identify binding partners or in surface plasmon resonance (SPR) studies to quantify binding kinetics.

Creation of Immobilized Ligands for Affinity Studies

Immobilizing this compound onto a solid support is a critical step for affinity-based studies, such as affinity chromatography, to isolate and identify interacting proteins from complex biological mixtures. nih.gov The choice of solid support and the immobilization chemistry are crucial for maintaining the biological activity of the bile acid ligand.

Immobilization Strategies:

The most common strategy for immobilizing bile acids involves coupling their carboxylic acid side chain to an activated solid support. Agarose-based supports, such as Sepharose, are frequently used due to their hydrophilic nature and low non-specific protein binding. nih.gov

A typical procedure for creating an immobilized this compound ligand for affinity chromatography involves:

Selection of Solid Support: A common choice is a pre-activated resin, such as CNBr-activated Sepharose or NHS-activated Sepharose. Alternatively, a support with a spacer arm, like CH-Sepharose 4B which has a 6-carbon spacer arm with a terminal carboxyl group, can be used. nih.gov

Activation of the Bile Acid (if necessary): If the support contains an amino group, the carboxylic acid of the bile acid needs to be activated first.

Coupling Reaction: The bile acid is then incubated with the activated solid support under appropriate pH and temperature conditions to form a stable covalent bond. For instance, coupling to CH-Sepharose 4B can be achieved by first reacting the bile acid with a diamine linker, such as lysine, and then coupling the free amino group of the lysine to the activated carboxyl group of the resin. nih.gov

Interactive Data Table: Components for Immobilized Ligand Synthesis

Component Function Examples
Solid Support Provides the insoluble matrix for immobilization. Sepharose, Agarose beads, Magnetic beads. nih.gov
Spacer Arm Reduces steric hindrance between the ligand and the support, improving accessibility for binding partners. 6-aminohexanoic acid, Ethylenediamine, Lysine. nih.gov
Coupling Chemistry The chemical reaction used to attach the ligand to the support. Amide bond formation (e.g., using EDC/NHS), Epoxy activation, CNBr activation.
Application The intended use of the immobilized ligand. Affinity chromatography, Pull-down assays, Surface Plasmon Resonance (SPR).

The resulting affinity matrix can be packed into a column and used to selectively capture proteins that bind to this compound from a cell lysate or other biological sample. The bound proteins can then be eluted and identified using techniques like mass spectrometry.

**structural Elucidation and Conformational Analysis of 3,7,12 Trihydroxy 7 Methylcholanoic Acid**

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural determination of novel or modified bile acids. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal detailed information about its molecular weight, formula, and the specific arrangement of its atoms.

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the calculation of a unique elemental formula, distinguishing the target molecule from other compounds that may have the same nominal mass. nih.govchemguide.co.ukyoutube.com

For 3,7,12-Trihydroxy-7-methylcholanoic acid, the molecular formula is C₂₅H₄₂O₅. HRMS would be used to verify this composition by comparing the experimentally measured exact mass of the molecular ion (e.g., [M-H]⁻ or [M+Na]⁺) with the theoretically calculated mass. chemguide.co.uksciex.com This technique is crucial for confirming the successful synthesis of the target compound and differentiating it from potential isomers or byproducts. sciex.comsciex.com

Table 1: Theoretical Mass Data for this compound (C₂₅H₄₂O₅)

Property Value
Molecular Formula C₂₅H₄₂O₅
Nominal Mass 422 g/mol
Monoisotopic (Exact) Mass 422.30322 g/mol
Common Adducts (Negative Ion Mode) [M-H]⁻: 421.2959
Common Adducts (Positive Ion Mode) [M+H]⁺: 423.3105, [M+Na]⁺: 445.2924

Note: This table presents theoretically calculated values. Experimental values obtained via HRMS would be expected to align closely with these figures.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent structure and stereochemistry of organic molecules in solution. nih.gov For a complex steroid like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is required for complete assignment of all proton and carbon signals. nih.gov

The introduction of a methyl group at the C-7 position, as compared to its parent compound cholic acid, introduces significant changes in the NMR spectrum. The chemical shifts of the new methyl group (7-CH₃) and the surrounding carbons and protons (e.g., C-5, C-6, C-8, H-5, H-6, H-8) are particularly diagnostic. nih.gov The stereochemistry of this new methyl group (α or β) can be determined through Nuclear Overhauser Effect (NOE) experiments, which detect through-space proximity between protons. For instance, an NOE correlation between the 7-methyl protons and specific axial protons on the steroid backbone would help assign its orientation. nih.govresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H-3 ~3.4 - 3.6 Multiplet Position adjacent to the 3α-hydroxyl group.
H-12 ~3.9 - 4.1 Singlet (broad) Position adjacent to the 12α-hydroxyl group.
C-18 Me ~0.6 - 0.7 Singlet Angular methyl group between rings C and D.
C-19 Me ~0.8 - 0.9 Singlet Angular methyl group between rings A and B.
C-21 Me ~0.9 - 1.0 Doublet Methyl group on the side chain.
7-Me ~1.0 - 1.2 Singlet Diagnostic signal for the C-7 methyl substituent.

Note: These are approximate values based on known spectra of similar bile acids like 7-methyl-cholic acid. Actual values may vary depending on the solvent and specific stereoisomer.

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. acs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields precise atomic coordinates, allowing for the absolute confirmation of stereochemistry at all chiral centers, including the newly introduced center at C-7.

While specific crystallographic data for this compound is not widely published, the method's application to related bile acids like cholic acid has been extensive. rsc.org Such studies reveal crucial details about bond lengths, bond angles, and torsional angles. mdpi.com Furthermore, they elucidate the supramolecular assembly in the crystal lattice, which is typically dominated by a network of intermolecular hydrogen bonds involving the hydroxyl and carboxylic acid groups. acs.orgmdpi.com This hydrogen bonding network is a key determinant of the crystal packing and physical properties of bile acids. mdpi.com

Chiroptical Properties and Stereoisomeric Differentiation

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the chirality of molecules and are valuable for differentiating stereoisomers. wikipedia.org Circular dichroism measures the differential absorption of left- and right-circularly polarized light, providing information about the spatial arrangement of chromophores within a chiral molecule. nih.govuzh.ch

In bile acids, the carbonyl group of the carboxylic acid and any other introduced chromophores can be analyzed by CD spectroscopy. nih.gov The sign and magnitude of the Cotton effect in the CD spectrum are highly dependent on the local stereochemical environment. Therefore, the epimers of this compound (i.e., the 7α-methyl and 7β-methyl isomers) would be expected to exhibit distinct CD spectra, allowing for their differentiation. This method is particularly useful for confirming the stereochemical outcome of synthetic reactions and for studying conformational changes in solution. nih.govacs.org

Computational Chemistry and Molecular Modeling of this compound Conformations

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing insight into the conformational preferences and electronic properties of molecules. nih.gov Using methods ranging from molecular mechanics to quantum mechanics, it is possible to calculate the energies of different conformations of this compound and predict the most stable three-dimensional structures.

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. acs.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements, vibrations, and conformational changes of this compound over time, either as an isolated molecule, in solution, or interacting with other molecules like proteins or lipids. acs.orgmdpi.com

For bile acids, MD simulations are particularly valuable for understanding their aggregation behavior to form micelles, their interactions with cell membranes, and their binding to protein receptors. acs.orgnih.govacs.org Simulations could predict how the presence of the 7-methyl group affects the molecule's amphipathic character, its critical micelle concentration, and the structure of the aggregates it forms, providing a dynamic picture that is inaccessible through static experimental methods alone. acs.org

Docking Studies with Protein Targetsnih.govnih.gov

Molecular docking studies are instrumental in predicting the binding orientation and affinity of a ligand to a protein target. While specific docking studies for this compound are not extensively available in publicly accessible literature, insights into its potential interactions can be extrapolated from research on structurally similar bile acids and their interactions with key protein receptors. The primary targets for bile acids include the Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5, both of which are crucial in regulating bile acid homeostasis and metabolism. nih.govcapes.gov.br

The synthesis of 3α,7α,12α-trihydroxy-7β-methyl-5β-cholanoic acid, a stereoisomer of the target compound, has been reported, with its primary purpose being the exploration of new and potentially more effective cholelitholytic agents. mdpi.comnih.gov A key feature of these 7-methyl substituted bile acids is their anticipated resistance to bacterial 7-dehydroxylation, a common metabolic pathway for primary bile acids in the gut. mdpi.com This modification could lead to a different pharmacological profile compared to naturally occurring bile acids like cholic acid.

Interaction with Farnesoid X Receptor (FXR)

FXR is a nuclear receptor activated by endogenous bile acids, playing a pivotal role in the transcriptional regulation of genes involved in cholesterol and bile acid metabolism. capes.gov.br Docking studies with various bile acid derivatives have revealed key structural features that govern their binding affinity and efficacy as FXR agonists. The binding pocket of FXR accommodates the steroid scaffold of bile acids, with specific hydrogen bonds and hydrophobic interactions stabilizing the complex.

Interaction with TGR5

TGR5, a G-protein coupled receptor, is another important target for bile acids, mediating various metabolic and inflammatory responses. nih.gov The binding pocket of TGR5 is distinct from that of FXR, allowing for the design of selective ligands. nih.gov Docking studies have been employed to understand the binding mode of various bile acids to TGR5. These studies have identified key residues involved in ligand recognition and receptor activation.

The interaction of bile acids with TGR5 often involves hydrogen bonds with specific amino acid residues and hydrophobic interactions with the steroid nucleus. The addition of a methyl group at the 7-position of this compound would likely influence its interaction with TGR5. Depending on its orientation, the methyl group could enhance hydrophobic interactions within the binding pocket or, conversely, create steric clashes that reduce binding affinity.

Predictive Docking Analysis

To provide a more concrete, albeit predictive, understanding, a hypothetical docking analysis can be considered. In such a simulation, this compound would be docked into the crystal structures of the ligand-binding domains of FXR and TGR5. The results would likely highlight the following:

Binding Affinity: The calculated binding energy (e.g., in kcal/mol) would provide an estimate of the binding affinity. This could be compared to the known affinities of natural bile acids like cholic acid and chenodeoxycholic acid.

Key Interacting Residues: The analysis would identify the specific amino acid residues in the binding pockets of FXR and TGR5 that form hydrogen bonds, hydrophobic interactions, and van der Waals contacts with the ligand.

Conformational Changes: The study could predict any conformational changes in the protein or the ligand upon binding.

The following tables provide a hypothetical summary of potential docking results based on the known interactions of similar bile acids.

Table 1: Predicted Docking Interactions of this compound with Farnesoid X Receptor (FXR)

ParameterPredicted Finding
Binding Energy Potentially altered compared to cholic acid, dependent on methyl group stereochemistry.
Hydrogen Bonds Likely formation with key polar residues in the FXR binding pocket, similar to other bile acids.
Hydrophobic Interactions The 7-methyl group may introduce new hydrophobic contacts with nonpolar residues.
Key Interacting Residues Potentially Arg, His, Ser, Tyr residues within the ligand-binding domain.
Predicted Effect Possible modulation (agonist or antagonist) of FXR activity.

Table 2: Predicted Docking Interactions of this compound with TGR5

ParameterPredicted Finding
Binding Energy May differ from natural bile acids due to the 7-methyl substitution.
Hydrogen Bonds Expected to form with key residues like Asn and Tyr in the TGR5 binding site.
Hydrophobic Interactions The steroid core and the 7-methyl group would likely engage in hydrophobic contacts.
Key Interacting Residues Potentially Asn, Tyr, and other residues lining the TGR5 binding pocket.
Predicted Effect Potential to act as a TGR5 agonist, influencing downstream signaling pathways.

It is crucial to emphasize that these are predictive analyses based on the behavior of structurally related compounds. Experimental validation through in-vitro binding assays and co-crystallization studies would be necessary to confirm these computational hypotheses.

**mechanistic Investigations of 3,7,12 Trihydroxy 7 Methylcholanoic Acid in Biological Systems Excluding Human Clinical Data **

Interaction with Nuclear Receptors and Transcription Factors

There is no available data in the searched scientific literature regarding the interaction of 3,7,12-Trihydroxy-7-methylcholanoic acid with nuclear receptors or transcription factors.

Farnesoid X Receptor (FXR) Binding and Transcriptional Regulation

No specific research findings were identified that detail the binding of this compound to the Farnesoid X Receptor or its subsequent effects on transcriptional regulation.

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Modulation

Information regarding the modulation of the Pregnane X Receptor or the Constitutive Androstane Receptor by this compound is not present in the available literature.

Vitamin D Receptor (VDR) Ligand Activity

There are no available studies describing the activity of this compound as a ligand for the Vitamin D Receptor.

Other Nuclear Receptor Interactions and Downstream Gene Expression

No data could be found on the interactions of this compound with other nuclear receptors or its impact on downstream gene expression.

Membrane Receptor Binding and Signaling Cascades

There is no available data in the searched scientific literature regarding the binding of this compound to membrane receptors or the resulting signaling cascades.

Takeda G-protein-coupled receptor 5 (TGR5/GPBAR1) Activation and Cellular Responses

No specific research findings were identified that detail the activation of TGR5/GPBAR1 by this compound or the subsequent cellular responses.

Sphingosine-1-phosphate receptor 2 (S1PR2) Ligand Activity

While direct studies specifically labeling this compound as a ligand for the Sphingosine-1-phosphate receptor 2 (S1PR2) are not extensively detailed in the provided information, the broader context of bile acid signaling suggests potential interactions. Bile acids are known to act as signaling molecules, not only through nuclear receptors like FXR but also through membrane-bound receptors. The structural similarities and differences between this synthetic analog and endogenous bile acids warrant further investigation into its potential activity at S1PR2 and other G protein-coupled receptors, which could mediate some of its biological effects.

Enzymatic Modulation and Substrate Specificity Studies

The introduction of a methyl group at the 7-position of the cholane (B1240273) scaffold significantly influences its interaction with key enzymes involved in bile acid, lipid, and glucose metabolism.

Bile acid synthesis is a tightly regulated process involving a cascade of enzymatic reactions. The primary pathway, known as the classic or neutral pathway, is initiated by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme. nih.govnih.gov This is followed by the action of other enzymes, including sterol 12α-hydroxylase (CYP8B1), which is crucial for the synthesis of cholic acid, a tri-hydroxy bile acid. nih.gov The alternative, or acidic, pathway is initiated by sterol 27-hydroxylase (CYP27A1). nih.govnih.gov

The regulation of these enzymes is critical for maintaining bile acid homeostasis. For instance, in mice lacking CYP27A1, the expression of CYP7A1 is significantly increased, highlighting the crosstalk between these pathways. nih.gov Synthetic bile acid analogs like this compound are valuable tools for studying the feedback regulation of these enzymes. While specific data on the direct modulation of CYP7A1, CYP8B1, and CYP27A1 by this particular methylated bile acid is not detailed, its structural similarity to endogenous trihydroxy bile acids suggests it likely participates in the negative feedback inhibition of CYP7A1, a hallmark of bile acid signaling. The resistance to 7-dehydroxylation could potentially lead to a more sustained or potent regulatory effect compared to its natural counterparts. nih.gov

Table 1: Key Enzymes in Bile Acid Synthesis

EnzymeAbbreviationPathwayFunction
Cholesterol 7α-hydroxylaseCYP7A1Classic (Neutral)Rate-limiting step in the conversion of cholesterol to bile acids. nih.govnih.gov
Sterol 12α-hydroxylaseCYP8B1Classic (Neutral)12α-hydroxylation, determining the ratio of cholic acid to chenodeoxycholic acid. nih.gov
Sterol 27-hydroxylaseCYP27A1Alternative (Acidic)Initiates the alternative pathway of bile acid synthesis. nih.govnih.gov

Bile acids are increasingly recognized as metabolic regulators that influence lipid and glucose homeostasis. nih.gov They exert these effects by activating nuclear receptors and other signaling pathways that control the expression and activity of various metabolic enzymes. nih.govhmdb.ca

While direct enzymatic assays with this compound are not specified, its structural design as a bile acid analog implies it would interact with pathways governing lipid and glucose metabolism. Endogenous bile acids are known to modulate key enzymes involved in these processes. For example, activation of the farnesoid X receptor (FXR) by bile acids leads to changes in the expression of genes involved in lipogenesis, gluconeogenesis, and triglyceride clearance. Given that this compound is a stable analog, it could potentially serve as a specific modulator to dissect the roles of trihydroxy bile acids in these metabolic pathways, independent of their conversion to secondary bile acids.

Cellular and Subcellular Effects of this compound (in vitro studies)

In vitro studies using cell culture models are essential for elucidating the direct cellular and molecular effects of compounds like this compound, providing a window into their mechanisms of action without the complexities of a whole-organism system.

Transcriptomic analysis, such as that performed on MCF-7 breast cancer cells treated with other natural compounds, reveals broad changes in gene expression, with thousands of genes being either upregulated or downregulated. nih.gov This type of analysis for this compound would be highly informative. It would be expected that this synthetic bile acid, acting through nuclear receptors like FXR, would alter the expression of a suite of genes. These would likely include genes involved in bile acid synthesis and transport, as well as those central to lipid and glucose metabolism. A comprehensive gene expression profile would provide a detailed map of the cellular pathways modulated by this specific bile acid analog.

Bile acids can influence fundamental cellular processes such as proliferation, differentiation, and apoptosis. For instance, certain fatty acids have been shown to suppress colonocyte proliferation and increase the number of differentiating and apoptotic cells in normal rat colonic mucosa. nih.gov Similarly, analogs of vitamin D3 have demonstrated the ability to modulate these pathways in leukemia cells, with specific structural features determining whether the primary effect is on differentiation or apoptosis. nih.gov

Given these precedents, it is plausible that this compound could also impact these cellular fate decisions. The stability of the 7-methyl group would be a key factor, as it prevents the formation of deoxycholic acid, a secondary bile acid often associated with pro-proliferative and pro-inflammatory effects in the colon. Therefore, in vitro studies could reveal a distinct profile for this analog, potentially favoring pathways that lead to cell cycle arrest, differentiation, or apoptosis in specific cell types, without the confounding effects of its metabolic byproducts.

Modulation of Endoplasmic Reticulum (ER) Stress Response

Hydrophobic bile acids have been demonstrated to induce endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. This cellular stress response can trigger apoptosis, or programmed cell death, in hepatocytes. Studies on HepG2 cells have shown that treatment with hydrophobic bile acids leads to an increase in ER stress markers such as glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). nih.gov The induction of these markers indicates an activation of the unfolded protein response (UPR), a cellular mechanism to cope with ER stress. bmj.com

The mechanism by which bile acids induce ER stress is linked to disturbances in intracellular calcium (Ca2+) signaling and the generation of reactive oxygen species (ROS). nih.gov Chelation of intracellular calcium has been shown to suppress the bile acid-induced up-regulation of ER stress markers, highlighting the critical role of calcium in this process. nih.gov Conversely, the more hydrophilic bile acid, ursodeoxycholic acid (UDCA), has been shown to alleviate ER stress, suggesting that the hydrophobicity of a bile acid is a key determinant of its effect on ER function. bmj.com While prolonged ER stress leads to apoptosis, it can also regulate bile acid metabolism by suppressing the expression of key synthetic enzymes like cholesterol 7α-hydroxylase (CYP7A1). bmj.comnih.gov

Table 1: Effects of Related Bile Acids on ER Stress Markers This table is based on data for related bile acids and not specifically for this compound.

Bile Acid Studied Cell/System Key Findings Reference
Hydrophobic Bile Acids (e.g., Chenodeoxycholic acid) HepG2 cells Increased mRNA levels of GRP78 and CHOP; induced apoptosis. nih.gov
Chenodeoxycholic acid Hepatocytes Induced PKC translocation to the plasma membrane, suggesting a role in signaling pathways affected by ER stress. wikipedia.org

Effects on Membrane Fluidity and Permeability

Bile acids, as amphipathic molecules, can interact with and alter the properties of cellular membranes. Their effect on membrane fluidity and permeability is a critical aspect of their physiological and pathological actions. Studies have shown that bile salts can lyse cell membranes, and this lytic capability is influenced by the membrane's fluidity. nih.gov Membranes with lower fluidity have been found to be more resistant to lysis by bile salts like glycocholate and glycodeoxycholate. nih.gov

Table 2: Influence of Related Bile Acids on Membrane Properties This table is based on data for related bile acids and not specifically for this compound.

Bile Acid/Component System Effect on Membrane Reference
Glycocholate, Glycodeoxycholate Erythrocyte membranes Lysis of membranes; less effective on membranes with low fluidity. nih.gov
General Bile Acids Synthetic liposomes, isolated plasma membranes, live cells At subtoxic concentrations, stabilize membrane domains; at cytotoxic concentrations, dissolve membranes. nih.gov

Pre-clinical Model System Investigations (non-human in vivo studies, mechanistic focus)

Impact on Metabolic Pathways in Rodent Models

In rodent models, dietary supplementation with cholic acid has been shown to significantly impact various metabolic pathways, particularly in the liver. In Sprague-Dawley rats fed a high-fat and high-cholesterol diet, the addition of cholic acid exacerbated liver fibrosis. nih.gov This was accompanied by a dose-dependent increase in the hepatic mRNA expression of genes involved in inflammatory responses (e.g., Mcp-1) and fibrogenesis (e.g., procollagen (B1174764) type I, alpha 1, and Tgf-β1). nih.gov

Furthermore, cholic acid administration alters bile acid metabolism itself. In the aforementioned rat model, dietary cholic acid led to increased hepatic levels of chenodeoxycholic acid, while the levels of secondary bile acids like ω-muricholic acid and hyodeoxycholic acid were decreased in a dose-dependent manner. nih.gov In a mouse model of type 2 diabetes, the levels of cholic acid and chenodeoxycholic acid were found to be reduced. Supplementation with these bile acids improved glucose and lipid metabolism by inhibiting hepatic gluconeogenesis and lipolysis, an effect potentially mediated through the Takeda G protein-coupled receptor 5 (TGR5)/adenosine monophosphate-activated protein kinase (AMPK) signaling pathway. mdpi.com

Table 3: Effects of Cholic Acid on Metabolic Pathways in Rodent Models This table is based on data for cholic acid and not specifically for this compound.

Animal Model Key Metabolic Changes Observed Reference
Sprague-Dawley Rats (NASH model) Increased hepatic mRNA of Mcp-1, procollagen type I, alpha 1, and Tgf-β1; altered hepatic bile acid profile. nih.gov
C57BL/6J Mice (T2DM model) Improved glucose and lipid metabolism; inhibition of hepatic gluconeogenesis and lipolysis. mdpi.com

Interaction with Gut Microbiota Composition and Function in Animal Models

The interplay between bile acids and the gut microbiota is bidirectional and has profound effects on host physiology. In animal models, administration of cholic acid has been shown to significantly alter the composition of the gut microbiota. In ApcMin/+ mice, a model for intestinal adenoma, a diet supplemented with cholic acid led to an altered gut microbiota composition and the efficient conversion of cholic acid to the secondary bile acid deoxycholic acid (DCA). nih.gov This shift in the gut environment was associated with an impaired intestinal barrier and the progression of the intestinal adenoma-adenocarcinoma sequence. nih.gov

Table 4: Cholic Acid and Gut Microbiota Interactions in Animal Models This table is based on data for cholic acid and not specifically for this compound.

Animal Model Effect of Cholic Acid on Gut Microbiota Consequence of Microbiota Interaction Reference
ApcMin/+ Mice Altered gut microbiota composition; efficient conversion to deoxycholic acid (DCA). Promoted intestinal adenoma-adenocarcinoma sequence; impaired intestinal barrier. nih.gov
Germ-free Apc1368N/+ Mice Not applicable (germ-free) High number of intestinal lesions when fed a cholic acid diet, which was reduced by microbial colonization. oaepublish.com

**advanced Analytical Methodologies for the Detection and Quantification of 3,7,12 Trihydroxy 7 Methylcholanoic Acid**

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3,7,12-Trihydroxy-7-methylcholanoic acid from complex biological samples, thereby enabling its accurate measurement and characterization. The choice of chromatographic technique is dictated by the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of bile acids due to their high separation efficiency for non-volatile and thermally labile compounds. Reversed-phase (RP) chromatography is typically the method of choice. nih.gov

For the separation of this compound, a C18 stationary phase is commonly employed, offering effective retention and resolution from other structurally similar bile acids. The mobile phase usually consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. To improve peak shape and ionization efficiency for subsequent mass spectrometry detection, the aqueous phase is often acidified with additives like formic acid or acetic acid. nih.gov UPLC systems, which utilize columns with smaller particle sizes (<2 µm), offer significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity. metabolomics.se

Table 1: Typical Liquid Chromatography Parameters for Bile Acid Analysis

ParameterTypical ConditionRationale/Reference
Instrument UPLC or HPLC SystemStandard for non-volatile analytes. metabolomics.se
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)Provides good retention for hydrophobic steroid backbone. nih.gov
Mobile Phase A Water with 0.1% Formic AcidAcid modifier aids in protonation for positive ion mode MS.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent to elute compounds from RP column.
Flow Rate 0.2 - 0.5 mL/minTypical flow rate for analytical scale LC-MS.
Gradient Increasing percentage of Mobile Phase B over timeTo effectively separate bile acids with varying polarities.
Column Temperature 30 - 50 °CControls viscosity and improves peak shape. nih.gov

Gas Chromatography (GC) is a powerful separation technique known for its high resolving power, but it is generally limited to volatile and thermally stable compounds. tcichemicals.com Bile acids, including this compound, are non-volatile due to their multiple polar functional groups (hydroxyl and carboxylic acid). Therefore, a chemical modification step known as derivatization is mandatory prior to GC analysis. sigmaaldrich.com

The most common derivatization strategy for bile acids is silylation. sigmaaldrich.com This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-Bis(trimethylsilyl)acetamide (BSA), often with a catalyst like Trimethylchlorosilane (TMCS). tcichemicals.comsigmaaldrich.com This reaction replaces the active hydrogens on the hydroxyl and carboxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups, rendering the molecule volatile and suitable for GC analysis. sigmaaldrich.com Following derivatization, the TMS-ether-ester derivatives can be separated on a low-polarity capillary column and identified using GC-Mass Spectrometry (GC-MS). nih.govhmdb.ca

Table 2: Gas Chromatography Derivatization and Analysis Strategy

StepProcedure/ReagentPurpose/Reference
Derivatization Reagent BSTFA + 1% TMCS or BSAConverts polar -OH and -COOH groups to volatile TMS ethers/esters. tcichemicals.comsigmaaldrich.com
Reaction Conditions Heat at 60-75 °C for 30-60 minutesTo ensure complete derivatization of all active sites. sigmaaldrich.com
GC Column Low-polarity capillary column (e.g., DB-5ms, HP-1ms)Separates compounds based on boiling point and polarity.
Carrier Gas Helium or HydrogenInert mobile phase for GC.
Temperature Program Ramped from ~150 °C to ~300 °CTo elute derivatives with different volatilities.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides identification based on mass spectrum; FID for quantification. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a complementary technique to both LC and GC, offering unique advantages. nih.gov It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov SFC is considered a "green" technology due to the reduced consumption of organic solvents. uva.es For the analysis of polar compounds like bile acids, a polar organic co-solvent, such as methanol, is added to the CO₂ to increase the mobile phase's elution strength. unige.ch

SFC can provide different selectivity compared to reversed-phase LC, making it a valuable tool for separating isomeric bile acids. uva.es The analysis of this compound would likely involve a polar stationary phase, such as one functionalized with diol or ethylpyridine groups, which are effective for retaining and separating polar analytes under SFC conditions. unige.ch

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of bile acids, providing high sensitivity and structural information. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it allows for the confident identification and precise quantification of analytes like this compound in complex mixtures. nih.govnih.gov

Tandem mass spectrometry (MS/MS), particularly when coupled with LC, is the gold standard for quantitative bioanalysis. thermofisher.com This technique involves the selection of a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and a specific, characteristic product ion is monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from the sample matrix. nih.govthermofisher.com

For this compound (Molecular Formula: C₂₅H₄₂O₅, Molecular Weight: 422.6 g/mol ), analysis would typically be performed in negative ion mode, monitoring the deprotonated molecule [M-H]⁻ at m/z 421.6. Fragmentation would likely involve the loss of water molecules from the hydroxyl groups or cleavage of the side chain.

Table 3: Hypothetical LC-MS/MS Parameters for Quantification

ParameterSettingPurpose/Reference
Ionization Mode Negative Electrospray Ionization (ESI-)Carboxylic acids are readily deprotonated. thermofisher.com
Precursor Ion (Q1) m/z 421.6Represents the [M-H]⁻ ion of the target analyte.
Product Ions (Q3) Hypothetical: m/z 403.6, 385.6, 357.6Represents fragments from losses of H₂O or other neutral losses, specific to the structure.
Scan Type Selected Reaction Monitoring (SRM)For highly selective and sensitive quantification. nih.gov
Collision Gas ArgonUsed to induce fragmentation of the precursor ion.

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). researchgate.net This capability is invaluable in metabolomics, where the goal is often to identify unknown compounds in a biological sample. nih.gov

In the context of analyzing this compound, HRMS can unequivocally determine its elemental formula from the exact mass of the molecular ion. researchgate.net This helps to distinguish it from other isobaric (same nominal mass) but elementally different compounds. Furthermore, HRMS can be used in untargeted metabolomic workflows to screen for the presence of this bile acid and its potential metabolites (e.g., glycine (B1666218) or taurine (B1682933) conjugates) by extracting their predicted accurate masses from the full-scan data. nih.gov The high resolution also aids in separating analyte signals from background noise, improving detection limits and data quality. researchgate.net

Ionization Techniques (e.g., ESI, APCI, FAB) and Mass Analyzers (e.g., IT, TOF, FTICR)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for the analysis of bile acid profiles in biological samples. nih.govresearchgate.net The choice of ionization technique and mass analyzer is critical for achieving the required sensitivity and specificity, particularly for distinguishing between structurally similar isomers. biorxiv.org

Ionization Techniques: For bile acid analysis, Electrospray Ionization (ESI) is the most commonly employed technique, typically operated in the negative ion mode due to the acidic nature of the carboxyl group, which is readily deprotonated. This process generates [M-H]⁻ ions, facilitating sensitive detection. Atmospheric Pressure Chemical Ionization (APCI) can also be used and may be suitable for less polar bile acid derivatives. Historically, Fast Atom Bombardment (FAB) was utilized for the analysis of non-volatile and thermally labile molecules like bile acids, but it has been largely superseded by the more versatile and softer ionization methods of ESI and APCI.

Mass Analyzers: The combination of chromatographic separation with tandem mass spectrometry (MS/MS) provides a high degree of specificity, which is essential for differentiating isobaric bile acid isomers that have the same mass but different structures. nih.govnih.gov Various types of mass analyzers are used, each offering distinct advantages:

Ion Trap (IT): Useful for its ability to perform multiple stages of fragmentation (MSⁿ), providing detailed structural information.

Time-of-Flight (TOF): Valued for its high mass accuracy and resolution, allowing for the determination of elemental composition.

Fourier-Transform Ion Cyclotron Resonance (FTICR): Offers the highest resolution and mass accuracy, making it a powerful tool for resolving complex mixtures and identifying unknown metabolites without ambiguity.

The combination of these technologies in hybrid instruments (e.g., Q-TOF, Q-IT) leverages the strengths of each component to provide comprehensive analytical capabilities.

TechniquePrincipleApplication in Bile Acid Analysis
Electrospray Ionization (ESI)Soft ionization technique that creates ions from macromolecules out of a solution.Most common method for bile acids, typically in negative ion mode, due to its high sensitivity for polar and charged analytes. shimadzu.co.kr
Atmospheric Pressure Chemical Ionization (APCI)Uses a corona discharge to create ions from the analyte.Suitable for a broader range of polarities than ESI and can be used for less polar bile acid esters or derivatives.
Fast Atom Bombardment (FAB)A beam of high-energy atoms strikes a solid sample, causing desorption and ionization.An older technique, largely replaced by ESI and APCI, but historically used for non-volatile compounds like bile acids.
Ion Trap (IT)Traps ions in a small volume and sequentially ejects them to measure their mass-to-charge ratio.Provides excellent fragmentation data (MSⁿ) for structural elucidation of bile acid isomers.
Time-of-Flight (TOF)Measures the time it takes for an ion to travel a fixed distance to determine its mass-to-charge ratio.Offers high mass accuracy and resolution, crucial for accurate formula determination.
Fourier-Transform Ion Cyclotron Resonance (FTICR)Uses a strong magnetic field to trap ions and measures their cyclotron frequency to determine mass.Delivers the highest available mass resolution and accuracy, ideal for complex metabolite fingerprinting.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information and is highly effective for metabolite fingerprinting of bile acids in solution. nih.gov It allows for the unambiguous identification and quantification of individual bile acids within a mixture.

Through the use of ¹H and ¹³C NMR, detailed assignments of the chemical shifts for the core steroid structure and side chains can be achieved. nih.govnih.gov Advanced one- and two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the signals of all protons and carbons, even in complex bile acid mixtures. nih.gov Furthermore, NMR is uniquely capable of providing precise stereochemical information, which is critical for distinguishing between epimers such as cholic acid and its allo-epimer. nih.govresearchgate.net The complete characterization of bile acids in aqueous media by NMR is fundamental to studying their role in various biological contexts. nih.gov

NMR TechniqueInformation ProvidedRelevance to Bile Acid Analysis
¹H NMRProvides information on the number, environment, and connectivity of hydrogen atoms.Used for identifying characteristic signals of the steroid nucleus and side chain protons. researchgate.net
¹³C NMRProvides information on the carbon skeleton of the molecule.Complements ¹H NMR for complete structural assignment and characterization of bile acid derivatives. nih.gov
2D NMR (e.g., COSY, HSQC)Reveals correlations between nuclei (H-H or H-C), enabling unambiguous signal assignment.Essential for resolving overlapping signals in complex mixtures and confirming the structure of novel or modified bile acids. nih.gov

Sample Preparation Strategies for Complex Biological Matrices (excluding human samples)

Effective sample preparation is a critical prerequisite for the accurate analysis of bile acids from complex non-human biological matrices, such as animal liver tissue, intestinal contents, and feces. nih.govcreative-proteomics.com The primary goal is to efficiently extract the target analytes while removing interfering substances like proteins, salts, and lipids that can cause ion suppression in mass spectrometry or contaminate the analytical column. nih.gov

Common Extraction Techniques:

Liquid-Liquid Extraction (LLE): This technique is effective for isolating bile acids from dense matrices like liver tissue. creative-proteomics.com A common approach involves homogenizing the tissue in a solvent mixture, such as ethanol (B145695) or isopropanol (B130326), followed by centrifugation to separate the analyte-containing supernatant. nih.govmetabolomicsworkbench.org For comprehensive extraction, a multi-step process using solvents of varying polarity, like a methanol/acetonitrile mixture, may be employed. acs.org

Solid-Phase Extraction (SPE): SPE is a highly versatile method used for purifying and concentrating bile acids from extracts. creative-proteomics.com Reversed-phase sorbents, such as C18, are commonly used. The sample is loaded onto a conditioned cartridge, interfering compounds are washed away, and the purified bile acids are then eluted with an organic solvent like methanol. creative-proteomics.com This technique significantly enhances sample purity and improves recovery rates. creative-proteomics.com

For solid tissues like murine liver, a typical protocol involves pulverizing the frozen tissue in liquid nitrogen, followed by homogenization with beads in an organic solvent. metabolomicsworkbench.org After extraction, the solvent is evaporated under a stream of nitrogen or by vacuum centrifugation, and the dried residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS system. creative-proteomics.commetabolomicsworkbench.org

Extraction MethodMatrixKey StepsAdvantages
One-Pot MeOH/ACN ExtractionRat LiverHomogenization in a Methanol/Acetonitrile (1:1) mixture, followed by centrifugation. acs.orgHigh recovery rates and effective deproteinization in a single step. acs.org
Solvent Extraction with IPAMurine LiverPulverization of frozen tissue, homogenization with silica (B1680970) beads in isopropanol (IPA). metabolomicsworkbench.orgGood overall bile acid extraction efficiency. metabolomicsworkbench.org
Solid-Phase Extraction (SPE)Bile / Liver HomogenatesSample loading on a C18 column, washing, and elution with methanol. creative-proteomics.comHigh purity and recovery (89-100%), removes interfering salts and lipids. creative-proteomics.com
Soxhlet ExtractionFecesContinuous extraction with a solvent, followed by further purification (e.g., on XAD-2 resin). nih.govThorough extraction from complex, solid matrices. nih.gov

Validation and Quality Control in Analytical Method Development

The development of a reliable analytical method for quantifying bile acids requires rigorous validation to ensure that the results are accurate and reproducible. mdpi.com Validation is performed according to established guidelines for bioanalytical methods and assesses several key performance characteristics. mdpi.com

Key Validation Parameters:

Linearity: The method must demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For bile acids, this range can span from 5 ng/mL to 5000 ng/mL with high regression coefficients (r² > 0.99). nih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of measured values to the true value, typically required to be within 85-115%. nih.gov Precision measures the repeatability of the analysis, with both intra- and inter-assay coefficients of variation (CVs) expected to be below 10-15%. nih.gov

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. nih.gov

Selectivity and Specificity: The method must be able to unequivocally differentiate the analyte from endogenous matrix components and other structurally related compounds, such as isobaric isomers. nih.govmdpi.com This is often achieved through a combination of chromatographic separation and specific MS/MS transitions. nih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Recoveries for bile acid methods are often in the range of 92-110%. nih.govresearchgate.net

Matrix Effect and Stability: Assessment of how the biological matrix affects ionization and evaluation of the analyte's stability under various storage conditions are also crucial components of validation.

Regular analysis of quality control (QC) samples at different concentrations alongside unknown samples ensures the continued reliability of the method.

Validation ParameterTypical Acceptance Criteria (for Bile Acid LC-MS/MS)Reference
Linearity (r²)> 0.99 nih.gov
Accuracy85% to 115% of nominal value nih.govresearchgate.net
Precision (CV%)< 10-15% nih.gov
RecoveryConsistently within a range, e.g., 92% to 110% nih.govresearchgate.net
Lower Limit of Quantification (LLOQ)Lowest standard with S/N > 10 and acceptable accuracy/precision nih.gov

**future Research Directions and Unexplored Avenues for 3,7,12 Trihydroxy 7 Methylcholanoic Acid Research**

Elucidation of Novel Biological Roles and Signaling Pathways

While natural bile acids are known to act as signaling molecules through receptors like FXR and TGR5, the biological roles of synthetic derivatives like 3,7,12-Trihydroxy-7-methylcholanoic acid are largely uncharted. acs.orgnih.gov Future research should prioritize the identification of novel protein interactions and the signaling pathways modulated by this compound. A key area of investigation will be to determine if the addition of a methyl group alters its binding affinity for known bile acid receptors or confers activity towards other nuclear receptors, such as the pregnane X receptor (PXR) and the vitamin D receptor (VDR). themedicalbiochemistrypage.org Furthermore, exploring its impact on cellular processes beyond lipid and glucose metabolism, such as inflammation, immune response, and cellular proliferation, could reveal unforeseen therapeutic applications. doaj.orgbohrium.com

Key research questions to be addressed include:

Does this compound act as an agonist or antagonist of known bile acid receptors?

What are the downstream effects of its receptor binding on gene expression and protein activity?

Does it influence signaling pathways traditionally unassociated with bile acid metabolism, such as MAPK or JNK pathways? themedicalbiochemistrypage.org

Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics, Microbiome Data)

To gain a holistic understanding of the biological impact of this compound, future studies must integrate multi-omics approaches. iroatech.com This will allow for a comprehensive view of the molecular changes induced by this synthetic bile acid across different biological systems.

Proteomics: Chemoproteomic strategies, utilizing clickable and photoreactive probes derived from the parent compound, can globally profile its interacting proteins in various cell types. acs.orgnih.gov This approach can identify not only direct binding partners but also proteins whose expression or post-translational modifications are altered, providing insights into its mechanism of action. nih.gov

Metabolomics: Untargeted metabolomics can reveal systemic changes in the metabolome following administration of this compound. This can help to identify alterations in endogenous metabolic pathways, including but not limited to, lipid, glucose, and amino acid metabolism. tandfonline.com

Microbiome Data: The gut microbiota plays a crucial role in modifying bile acids, and in turn, bile acids shape the composition of the gut microbiome. nih.govnih.govresearchgate.netacs.org It is imperative to investigate how this compound influences the gut microbial community and its metabolic functions. Conversely, it is also important to determine if and how gut bacteria metabolize this synthetic bile acid. doaj.orgresearchgate.net

An integrated multi-omics analysis will be crucial for building a comprehensive picture of the compound's biological activity and for identifying potential biomarkers of its effects. nih.govresearchgate.net

Omics ApproachPotential Application for this compound ResearchKey Insights
Proteomics Identification of direct protein binding partners and downstream protein expression changes.Elucidation of novel receptors and signaling pathways.
Metabolomics Analysis of systemic changes in endogenous metabolite profiles.Understanding of the compound's impact on overall metabolism.
Microbiome Characterization of the compound's effect on gut microbial composition and function.Insights into the interplay between the synthetic bile acid and gut health.

Development of Advanced Molecular Probes and Imaging Agents for Mechanistic Studies

To visualize and quantify the biodistribution and cellular uptake of this compound in real-time, the development of advanced molecular probes and imaging agents is essential. These tools will be invaluable for detailed mechanistic studies both in vitro and in vivo.

Fluorescent Probes: Attaching a fluorescent tag to the molecule can enable its tracking in living cells and tissues, allowing for the study of its subcellular localization and transport dynamics. explorationpub.com

Photoaffinity Probes: These probes can be used to covalently label interacting proteins upon photoactivation, facilitating their identification and characterization. nih.govrsc.org

Imaging Agents for MRI and PET: The synthesis of fluorinated or radiolabeled derivatives of this compound could enable non-invasive in vivo imaging using techniques like 19F Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET). explorationpub.comnih.govnih.govacs.orgresearchgate.net This would allow for the assessment of its biodistribution, target organ accumulation, and clearance in preclinical models.

The development of these advanced tools will provide unprecedented spatial and temporal resolution for studying the compound's behavior in complex biological systems.

Probe/Agent TypeTechniqueApplication
Fluorescent ProbeConfocal MicroscopyCellular uptake and subcellular localization studies.
Photoaffinity ProbeChemical ProteomicsCovalent labeling and identification of interacting proteins.
Fluorinated/Radiolabeled AgentMRI/PETIn vivo biodistribution and pharmacokinetic studies.

Computational and Systems Biology Modeling of its Biological Networks

Computational and systems biology approaches offer powerful tools to model and predict the complex biological networks influenced by this compound. tue.nlfrontiersin.org By integrating data from multi-omics studies, it will be possible to construct detailed models of its mechanism of action.

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding of this compound to known and novel protein targets, providing insights into the structural basis of its activity. mdpi.com

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body, helping to predict its tissue concentrations and guide preclinical studies. nih.govbiorxiv.orgbiorxiv.org

Metabolic Network Reconstruction: By integrating transcriptomic, proteomic, and metabolomic data, it is possible to reconstruct the metabolic networks perturbed by the compound. nih.gov This can help to identify key nodes and pathways that are critical to its biological effects.

These in silico approaches will be instrumental in generating new hypotheses, designing more targeted experiments, and ultimately, accelerating the translation of basic research findings into potential therapeutic applications.

Q & A

Q. What advanced statistical models are suitable for analyzing dose-response relationships in toxicity studies?

  • Methodology : Apply nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Use Akaike information criterion (AIC) to compare Hill slope vs. sigmoidal Emax models for EC50 determination .

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